N-[(4-chlorophenyl)methyl]-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-[(4-chlorophenyl)methyl]-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidine core substituted with a 2-methoxyethyl group at position 3, a methyl group at position 5, and a phenyl group at position 5. The sulfanyl acetamide moiety at position 2 is linked to a 4-chlorobenzyl group.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3S/c1-29-15-20(18-6-4-3-5-7-18)22-23(29)24(32)30(12-13-33-2)25(28-22)34-16-21(31)27-14-17-8-10-19(26)11-9-17/h3-11,15H,12-14,16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSSIEBWKKAQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorophenylmethyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the sulfanylacetamide group: This can be done through a thiolation reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites: the acetamide group and the pyrrolopyrimidine ring system.
Table 1: Hydrolysis Pathways
Key findings:
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Acid-catalyzed hydrolysis cleaves the acetamide bond, yielding a carboxylic acid and 4-chlorobenzylamine.
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Base-mediated ring hydrolysis disrupts the pyrrolo[3,2-d]pyrimidine core but requires stringent conditions due to the ring’s aromatic stabilization .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| H₂O₂ (3%) | RT, 2h | Sulfoxide derivative (single oxygen addition) | |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 4h | Sulfone derivative (double oxygen addition) |
Key findings:
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Mild oxidation with H₂O₂ produces a sulfoxide, while stronger oxidants like mCPBA yield sulfones .
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Sulfone derivatives exhibit reduced biological activity compared to the parent compound due to decreased membrane permeability.
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfur atom participates in nucleophilic displacement reactions, particularly with amines and thiols.
Table 3: Substitution Reactions
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| Benzylamine | DMF, 60°C, 8h | 2-(benzylamino)-N-[(4-chlorophenyl)methyl]acetamide + thiol byproduct | |
| Sodium thiophenolate | EtOH, reflux, 12h | Arylthioether derivative |
Key findings:
-
Substitution occurs preferentially at the sulfanyl group over the pyrrolopyrimidine nitrogen due to steric hindrance .
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Thiophenolate reactions proceed with 75% yield, indicating moderate electrophilicity at sulfur .
Stability Under Environmental Conditions
The compound’s stability varies significantly with pH and temperature.
Table 4: Stability Profile
| Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| pH 1.2 (gastric) | Acetamide hydrolysis | 2.1h | |
| pH 7.4 (physiological) | Sulfanyl oxidation | >48h | |
| UV light (254 nm) | Pyrrolopyrimidine ring cleavage | 15min |
Key findings:
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Rapid degradation in acidic environments limits oral bioavailability.
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UV exposure induces photolytic cleavage, necessitating light-protected stor
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is , and it features a pyrrolo[3,2-d]pyrimidine core with a sulfanyl substituent. The presence of the chlorophenyl and methoxyethyl groups enhances its pharmacological profile.
1. Anticancer Activity
Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, related pyrrolo[3,2-d]pyrimidines have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB 231) in vitro with IC50 values indicating effective potency .
2. Anti-inflammatory Properties
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies have indicated strong binding affinity to the active site of 5-LOX, suggesting potential use as an anti-inflammatory agent .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar pyrrolo[3,2-d]pyrimidine derivatives against multiple cancer cell lines. The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
Case Study 2: Anti-inflammatory Activity
Another research investigation focused on the anti-inflammatory potential of compounds with structural similarities to this compound. The results indicated that these compounds could significantly reduce inflammatory markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The pyrrolo[3,2-d]pyrimidine core differentiates the target compound from analogs with alternative heterocyclic systems. Key comparisons include:
Key Observations:
- Pyrrolo vs. Thieno Cores: Thieno[3,2-d]pyrimidine analogs (e.g., ) exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, whereas pyrrolo cores may offer better hydrogen-bonding capacity .
- Substituent Effects : The target’s 2-methoxyethyl group likely enhances aqueous solubility compared to ’s lipophilic trifluoromethyl group.
Substituent-Driven Pharmacological Profiles
A. Sulfanyl Acetamide Moieties
The sulfanyl (-S-) linkage in the target compound is shared with multiple analogs (e.g., ). This group facilitates sulfur-mediated interactions with cysteine residues in enzyme active sites. Variations in the acetamide’s aryl group (e.g., 4-chlorophenylmethyl in the target vs. diaminopyrimidinyl in ) influence target selectivity .
B. Aromatic and Alkyl Substituents
- 4-Chlorophenyl: Present in the target and , this group enhances hydrophobic binding but may increase off-target effects compared to ’s diaminopyrimidine .
- Methoxy Groups : The 2-methoxyethyl group in the target contrasts with ’s 3-methoxyphenyl, which may alter π-π stacking interactions .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:
- 4-chlorophenyl group : Known for enhancing lipophilicity and potentially influencing receptor interactions.
- Pyrrolo[3,2-d]pyrimidine moiety : This structure is often associated with various biological activities, including antitumor effects.
- Methoxyethyl and sulfanyl groups : These groups may play roles in enzyme inhibition and receptor binding.
The molecular weight of this compound is approximately 478.9 g/mol, with a logP value indicating moderate lipophilicity, which is essential for membrane permeability and bioavailability .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and other kinases .
Enzyme Inhibition
The compound has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities:
- Acetylcholinesterase Inhibition : AChE inhibitors are crucial in treating Alzheimer's disease. Studies have reported IC50 values indicating effective inhibition by compounds with similar structures .
- Urease Inhibition : Urease inhibitors are important in the management of urinary infections and other conditions. The compound demonstrated strong inhibitory activity against urease enzymes .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains:
| Bacterial Strain | Inhibition Activity |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
These results suggest that the compound could be a candidate for further development as an antibacterial agent .
Case Studies and Research Findings
Several research studies have focused on similar compounds within the pyrrolo[3,2-d]pyrimidine class:
- Study on Anticancer Activity : A study identified a related compound that inhibited cancer cell growth significantly more than standard treatments. This was attributed to its unique structural features that enhance binding to target proteins .
- Enzyme Interaction Studies : Molecular docking studies revealed strong binding interactions between the compound and target enzymes like AChE and urease, suggesting a mechanism of action based on competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
